N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a chemical compound used in scientific research. It possesses diverse applications, particularly in medicinal chemistry and drug design, due to its unique structural properties and potential therapeutic benefits.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide . For instance, changes in pH could affect the ionization state of the sulfamoyl group, potentially altering the compound’s interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide
- 4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide
Uniqueness
N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-9-7-14(8-10-16)13-19-24(21,22)12-11-18-17(20)15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKILCVJDAHJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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